

Comprehensive Technical Guide: 1-Iodo-2-nitronaphthalene

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Compound of Interest

Compound Name: 1-Iodo-2-nitronaphthalene

CAS No.: 102154-23-4

Cat. No.: B179737

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Executive Summary & Chemical Identity

1-Iodo-2-nitronaphthalene (CAS: 102154-23-4) is a di-substituted naphthalene derivative characterized by significant steric strain between the iodine atom at the C1 position and the nitro group at the C2 position. This "ortho-like" congestion distorts the planarity of the substituents relative to the aromatic ring, making the compound a valuable precursor for Ullmann coupling reactions to generate axially chiral binaphthyls and azahelicenes (e.g., 7,8-diaza[5]helicene).

Property	Data
IUPAC Name	1-Iodo-2-nitronaphthalene
CAS Registry Number	102154-23-4
Molecular Formula	C ₁₀ H ₆ INO ₂
Molecular Weight	299.07 g/mol
SMILES	<chem>C1=CC=C2C(=C1)C(=C(C=C2)[O-])I</chem>
Appearance	Pale yellow crystalline plates or needles

Physicochemical Properties

The physical behavior of **1-Iodo-2-nitronaphthalene** is dominated by its high molecular weight and the polarizability of the iodine atom, alongside the strong dipole of the nitro group.

Table 1: Physical Constants

Property	Value	Conditions/Notes
Melting Point	111 °C	Recrystallized from ethanol [1] [2]
Boiling Point	~336 °C	Predicted at 760 mmHg; decomposes at high temp
Solubility	High	Dichloromethane, Chloroform, Ethyl Acetate, CS ₂
Solubility	Moderate	Hot Ethanol, Diethyl Ether
Solubility	Insoluble	Water
Crystal Habit	Plates	From ethanol precipitation [1]
Stability	Light Sensitive	Iodine-carbon bond is photolabile; store in amber vials

Structural Analysis: The Ortho-Effect

Unlike 1-iodonaphthalene, the presence of the nitro group at the C2 position introduces a buttressing effect. The van der Waals radius of Iodine (1.98 Å) and the Nitro group oxygen atoms creates repulsive interactions.

- Consequence: The nitro group is forced out of coplanarity with the naphthalene ring to minimize repulsion with the iodine lone pairs. This pre-organization facilitates radical-mediated coupling reactions (e.g., Ullmann) by weakening the C–I bond.

Experimental Synthesis Protocol

The most reliable route to high-purity **1-Iodo-2-nitronaphthalene** is the Sandmeyer Reaction, starting from 1-amino-2-nitronaphthalene (2-nitro-1-naphthylamine). Direct iodination of 2-nitronaphthalene is inefficient due to electronic deactivation and poor regioselectivity.

Reagents Required[3][4][5][6][7][8][9][10]

- Precursor: 1-Amino-2-nitronaphthalene (2-nitro-1-naphthylamine)
- Diazotization: Sodium Nitrite (NaNO_2), Concentrated Sulfuric Acid (H_2SO_4), Ice/Water.[1]
- Iodination: Potassium Iodide (KI), Urea (to scavenge excess nitrous acid).
- Workup: Sodium Bisulfite (NaHSO_3), Ethanol (95%).

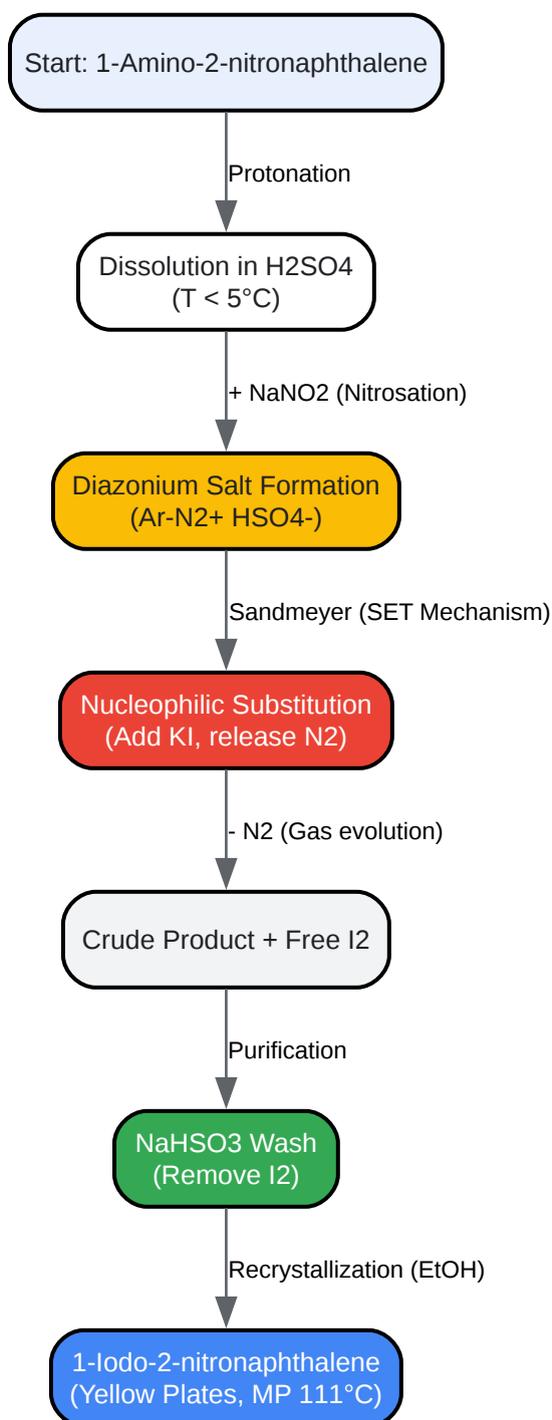
Step-by-Step Methodology

- Diazotization:
 - Dissolve 1-amino-2-nitronaphthalene (1 eq) in concentrated H_2SO_4 . Cool the solution to 0–5 °C in an ice bath.
 - Add a solution of NaNO_2 (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to prevent diazonium decomposition.
 - Stir for 30 minutes. Critical Checkpoint: The solution should be clear; if turbidity persists, filter through glass wool.
- Iodination (Sandmeyer):
 - Dissolve KI (2.5 eq) in water. Cool to 5 °C.
 - Slowly pour the cold diazonium salt solution into the KI solution with vigorous stirring.
 - Observation: Nitrogen gas (N_2) evolution will occur, and a dark oil/solid will separate.
 - Allow the mixture to warm to room temperature, then heat on a water bath (60 °C) for 1 hour to ensure complete decomposition of the diazonium intermediate.
- Purification:
 - Quench: Treat the reaction mixture with saturated aqueous NaHSO_3 (sodium bisulfite) to reduce free iodine (indicated by the disappearance of the dark purple/brown color).

- Isolation: Filter the precipitate or extract with dichloromethane.
- Recrystallization: Dissolve the crude solid in boiling ethanol. Allow to cool slowly.
- Result: Pale yellow plates, MP 111 °C [1].

Reaction Workflow & Logic

The following diagram illustrates the synthesis pathway and the critical decision points involved in the Sandmeyer transformation.



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Figure 1: Logical workflow for the synthesis of **1-iodo-2-nitronaphthalene** via the Sandmeyer route, highlighting the critical iodine scavenging step.

Applications in Advanced Synthesis

The primary utility of **1-Iodo-2-nitronaphthalene** lies in its ability to undergo Ullmann Coupling, acting as a monomer for sterically crowded systems.

Synthesis of 7,8-Diaza[5]helicene

- Mechanism: **1-Iodo-2-nitronaphthalene** is heated with copper bronze (Ullmann reaction) to form 2,2'-dinitro-1,1'-binaphthyl.
- Reduction: The nitro groups are subsequently reduced (e.g., with Zn/NaOH or H₂/Pd) to amines, which condense to close the ring, forming the helical diaza-aromatic system [3].
- Significance: This pathway is a classical method for generating "twisted" aromatic systems used in chiroptical switches and asymmetric catalysis.

Cross-Coupling Reactions

The C1-Iodine bond is highly reactive toward oxidative addition with Palladium (Pd) catalysts.

- Suzuki-Miyaura: Coupling with aryl boronic acids to form 1-aryl-2-nitronaphthalenes.
- Heck Reaction: Vinylations at the C1 position.
- Note: The C2-nitro group can act as a directing group for subsequent C-H activation steps, though its primary role is often to provide steric bulk or to be converted into an amine.

Handling and Safety Data

- Hazards: As a nitro-aromatic, the compound is potentially toxic if inhaled or absorbed through the skin. The iodine content makes it light-sensitive.
- Storage: Store in amber glass vials under inert atmosphere (Argon/Nitrogen) at room temperature.
- Disposal: All iodine-containing organic waste must be segregated. Do not mix with strong oxidizers.

References

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Sources

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